1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
The description of a compound usually includes its IUPAC name, other names, its molecular formula, and its structure.
Synthesis Analysis
Synthesis analysis involves studying how the compound can be synthesized from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability.Scientific Research Applications
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
Piperidines with ester functionality, such as those similar in structure to the specified compound, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process allows for the formation of carboxamides and ketocarboxamides under various conditions, showcasing the reactivity of piperidine derivatives in complex organic synthesis (Takács et al., 2014).
Hydroaminomethylation Using Xanthene-Based Amino-Functionalized Ligands
The hydroaminomethylation of olefins using piperidine demonstrates the utility of piperidine derivatives in achieving high selectivity and activity in the synthesis of complex molecules. The presence of amino-functionalized ligands influences the reaction's outcome, highlighting the role of piperidine structures in the development of efficient catalytic processes (Hamers et al., 2009).
Palladium(II) Complexes as Catalysts for Methoxycarbonylation
The interaction of piperidine derivatives with palladium complexes to catalyze methoxycarbonylation reactions underscores their significance in facilitating the production of esters. This application demonstrates the versatility of piperidine compounds in catalysis, offering pathways to various organic products (Zulu et al., 2020).
Ethylene Oligomerization Studies
Piperidine analogs have been used to study ethylene oligomerization, indicating their potential in industrial applications for polymer production. These studies provide insight into the mechanisms and efficiency of ethylene oligomerization, showcasing the practical applications of piperidine derivatives in material science (Nyamato et al., 2016).
Electrocatalytic Applications
Piperidin-4-ones have been explored for their potential in indirect electrochemical oxidation processes. This research highlights the electrocatalytic capabilities of piperidine derivatives, suggesting their applicability in the development of green chemistry processes and energy conversion technologies (Elinson et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, how to handle it safely, and how to dispose of it properly.
Future Directions
This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions could include studying its efficacy in different diseases, its side effects, or developing analogs with improved properties.
Please note that these are general steps and the specific details would depend on the nature of the compound. For a specific compound like “1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one”, you would need to refer to scientific literature or databases. If it’s a novel compound, experimental studies might be needed to gather this information.
properties
IUPAC Name |
1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQXCAXFJVEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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